molecular formula C14H10N2 B1367767 4-Pyridin-2-yl-isoquinoline CAS No. 112370-16-8

4-Pyridin-2-yl-isoquinoline

Cat. No. B1367767
M. Wt: 206.24 g/mol
InChI Key: MMZHUJNATIRHPO-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-isoquinoline is a compound with the molecular formula C14H10N2 . It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring to form benzo [b]azabenzene .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .


Molecular Structure Analysis

The molecular structure of 4-Pyridin-2-yl-isoquinoline consists of a benzene ring fused with a pyridine moiety, forming benzo [b]azabenzene . Further structural analysis can be found in the references .


Chemical Reactions Analysis

The synthesis of 4-Pyridin-2-yl-isoquinoline involves a catalyst-free synthesis utilizing N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Pyridin-2-yl-isoquinoline can be found in the references .

Scientific Research Applications

  • Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates

    • Scientific Field : Organic & Biomolecular Chemistry
    • Summary of Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
    • Methods of Application : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
    • Results or Outcomes : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .
  • Synthesis of annulated heterocycles using cyanomethyl pyridinium and isoquinolinium salts

    • Scientific Field : Chemical Papers
    • Summary of Application : Cyanomethyl salts of pyridine and analogous isoquinolines are used for the synthesis of imidazo pyridine derivatives .
    • Methods of Application : Pyridinium ylides are created from pyridinium salts and are used in the synthesis of various heterocyclic compounds .
    • Results or Outcomes : Various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines have been synthesized .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
    • Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
  • Efficient Orange-Red Electroluminescence of Iridium Complexes

    • Scientific Field : Material Science
    • Summary of Application : The research involves the use of iridium complexes with quinazoline for the fabrication of organic light-emitting diodes (OLEDs) .
    • Methods of Application : OLEDs with single- or double-emitting layers (EML) were fabricated using two new emitters .
    • Results or Outcomes : The complex containing quinazoline shows higher electron mobility than that with isoquinoline .
  • Cyanomethyl Pyridinium and Isoquinolinium Salts: A Versatile Chemical Reagent

    • Scientific Field : Chemical Papers
    • Summary of Application : Cyanomethyl salts of pyridine and analogous isoquinolines are used for the synthesis of various heterocyclic compounds .
    • Methods of Application : Pyridinium ylides are created from pyridinium salts and are used in the synthesis of various heterocyclic compounds .
    • Results or Outcomes : Various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines have been synthesized .
  • Fused Pyrrolo-Pyridines and Pyrrolo-(iso)Quinoline as Anticancer Agents

    • Scientific Field : Pharmaceutical Research
    • Summary of Application : This research focuses on the synthesis strategies and antiproliferative related properties of fused pyrrolo-pyridine (including indolizine and azaindoles) and pyrrolo- (iso)quinoline derivatives .
    • Methods of Application : Various synthesis strategies have been reported in the literature for the construction of these scaffolds .
    • Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .

Future Directions

The future directions of research on 4-Pyridin-2-yl-isoquinoline could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

4-pyridin-2-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHUJNATIRHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-yl-isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yan, H Luo, Q Wu, L Liu, J Li… - The Journal of Organic …, 2022 - ACS Publications
A Cp*Rh III -catalyzed efficient synthesis of isoquinolin-3-ol derivatives bearing a pyridinyl ring using imidate as a directing group under C–H activation strategy with pyridotriazoles as …
Number of citations: 4 pubs.acs.org

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